molecular formula C11H17N3O2S B12110042 N-benzylpiperazine-1-sulfonamide

N-benzylpiperazine-1-sulfonamide

Cat. No.: B12110042
M. Wt: 255.34 g/mol
InChI Key: LVRRVSNWUOPCSV-UHFFFAOYSA-N
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Description

N-benzylpiperazine-1-sulfonamide is a synthetic compound belonging to the class of piperazine derivatives. It has garnered attention in the scientific community due to its potential therapeutic and toxic effects. The compound is characterized by its molecular formula C11H17N3O2S and molecular weight of 255.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzylpiperazine-1-sulfonamide can be synthesized through various methods. One common approach involves the oxidative coupling of thiols and amines, which is a highly efficient and environmentally friendly process . Another method includes the use of sulfonyl chlorides derived from thiols by oxidation with reagents like N-chlorosuccinimide, followed by reaction with amines . Additionally, microwave irradiation has been employed to synthesize sulfonamides directly from sulfonic acids or their sodium salts .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale oxidative coupling reactions due to their efficiency and cost-effectiveness. The use of ammonium carbamate as the nitrogen source and methanol as the reaction medium has been reported to streamline the process and reduce waste generation .

Chemical Reactions Analysis

Types of Reactions

N-benzylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Conversion of thiols to sulfonyl chlorides using oxidizing agents like N-chlorosuccinimide.

    Substitution: Reaction of sulfonyl chlorides with amines to form sulfonamides.

    Reduction: Hydrogenolysis of the benzyl group to yield primary sulfonamides.

Common Reagents and Conditions

    Oxidizing Agents: N-chlorosuccinimide, hydrogen peroxide, and sulfuryl chloride.

    Solvents: Methanol, acetonitrile, and chloroform

    Catalysts: Calcium triflimide and DABCO for activating sulfonyl fluorides.

Major Products

The major products formed from these reactions include various sulfonamides, sulfonyl azides, and sulfamides .

Scientific Research Applications

N-benzylpiperazine-1-sulfonamide has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in molecular imprinting techniques to create molecularly imprinted polymers (MIPs) for drug capture and enrichment.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug design.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzylpiperazine-1-sulfonamide involves its interaction with various molecular targets and pathways. These interactions allow them to play roles in treating conditions like diuresis, hypoglycemia, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Benzylpiperazine: A stimulant that acts on multiple receptors and is used as an alternative to amphetamines.

    Phenylpiperazine: Another piperazine derivative with similar stimulant effects.

    Sulfonamides: A broad class of compounds with antibacterial properties.

Uniqueness

N-benzylpiperazine-1-sulfonamide stands out due to its specific combination of a piperazine ring and a sulfonamide group, which imparts unique chemical and pharmacological properties. Its ability to undergo diverse chemical reactions and its applications in various scientific fields highlight its versatility and significance.

Biological Activity

N-benzylpiperazine-1-sulfonamide (BZPS) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity associated with BZPS, drawing from various studies and research findings.

Chemical Structure and Properties

This compound is derived from the piperazine family, characterized by a piperazine ring substituted with a benzyl group and a sulfonamide moiety. The structural formula can be represented as follows:

C11H14N2O2S\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This structure imparts unique properties to the compound, influencing its biological interactions.

1. Neurotoxic Effects

A significant study explored the neurotoxic effects of N-benzylpiperazine using human cancer cell lines (LN-18). The findings indicated that BZPS induced mitochondrial dysfunction and apoptosis in these cells. Key observations included:

  • Increased lactate dehydrogenase (LDH) levels , indicating cellular damage.
  • Elevated reactive oxygen species (ROS) production, suggesting oxidative stress.
  • DNA damage markers such as 8-hydroxydeoxyguanosine (8-OHdG) were significantly increased.
  • Activation of caspases -3 and -9 confirmed the induction of apoptotic pathways after 24 hours of exposure .

These results highlight the potential risks associated with BZPS, particularly regarding its neurotoxic properties.

2. Antimicrobial Activity

Research has shown that sulfonamide compounds, including derivatives like BZPS, possess notable antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is crucial for DNA synthesis in bacteria. This action leads to bacteriostatic effects rather than bactericidal ones .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservations/ResultsReferences
NeurotoxicityInduces apoptosis in LN-18 cells; increased ROS levels
AntimicrobialInhibits bacterial growth; bacteriostatic mechanism
PsychostimulantAlters serotonin and dopamine levels; potential for abuse

The pharmacodynamics of this compound suggest a mixed mechanism of action. It interacts with serotonergic and dopaminergic systems, similar to other psychoactive substances like MDMA. Specifically, it acts on:

  • Serotonin Reuptake Transporter : Enhancing serotonin levels in synaptic clefts.
  • Dopamine Reuptake Transporter : Exhibiting lower potency compared to serotonin effects.
  • Alpha2-Adrenoreceptors : Acts as an antagonist, increasing noradrenaline release .

Toxicological Implications

The potential for abuse and toxicity associated with BZPS has been documented extensively. Adverse effects reported include acute psychosis, renal toxicity, and seizures. These implications necessitate caution in therapeutic contexts and underscore the importance of further research into its safety profile .

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

N-benzylpiperazine-1-sulfonamide

InChI

InChI=1S/C11H17N3O2S/c15-17(16,14-8-6-12-7-9-14)13-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI Key

LVRRVSNWUOPCSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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